molecular formula C13H21N B13294400 N-(butan-2-yl)-3-(propan-2-yl)aniline

N-(butan-2-yl)-3-(propan-2-yl)aniline

Cat. No.: B13294400
M. Wt: 191.31 g/mol
InChI Key: JCEGQOZTHDJLHR-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-(propan-2-yl)aniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a butan-2-yl group and a propan-2-yl group attached to the nitrogen atom of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(propan-2-yl)aniline typically involves the alkylation of aniline with butan-2-yl and propan-2-yl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. The final product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated anilines or other substituted derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-(propan-2-yl)aniline has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-(propan-2-yl)aniline
  • N-(butan-2-yl)-4-(propan-2-yl)aniline
  • N-(butan-2-yl)-N-(prop-2-yn-1-yl)aniline

Uniqueness

N-(butan-2-yl)-3-(propan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its chemical reactivity and biological activity. The position of the butan-2-yl and propan-2-yl groups can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets compared to its isomers.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-butan-2-yl-3-propan-2-ylaniline

InChI

InChI=1S/C13H21N/c1-5-11(4)14-13-8-6-7-12(9-13)10(2)3/h6-11,14H,5H2,1-4H3

InChI Key

JCEGQOZTHDJLHR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC(=C1)C(C)C

Origin of Product

United States

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